Pinellic acid

描述

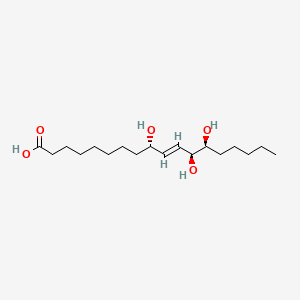

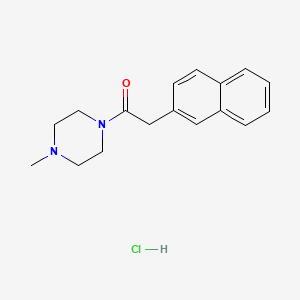

Pinellic acid is a trihydroxyoctadecenoic acid with hydroxy groups at positions C-9, -12, and 13, and an E (cis) double bond at position 10. It has a role as an adjuvant and an anti-inflammatory agent. It is functionally related to a 13(S)-HPODE.

Pinellic acid is a natural product found in Bupleurum falcatum, Pinellia ternata, and other organisms with data available.

科学研究应用

中药

Pinellic acid存在于Pinellia ternata的块茎中,Pinellia ternata是一种中国本土草药,广泛应用于中药 . 块茎具有止吐、止咳、镇痛、抗焦虑和抗癌作用 .

农业

在农业中,Pinellic acid在Pinellia ternata的栽培中发挥作用。 栽培期间遮荫处理促进块茎产量,Pinellic acid是遮荫环境中富集的有机酸之一,有助于块茎的品质和生长 .

食品工业

在食品工业中,Pinellic acid参与发酵过程。 它存在于中国的固态发酵苤蓝中,其含量随发酵时间的变化而变化 .

神经生物学

9,12,13-TriHOME已被发现可以抑制LPS诱导的BV-2小胶质细胞中的NO(一氧化氮)生成 . 这表明其在神经生物学领域具有潜在的应用价值,尤其是在神经炎症的研究中。

免疫学

在免疫学领域,9,12,13-TriHOME增强了小鼠鼻内流感血凝素(HA)疫苗诱导的抗病毒IgA和IgG抗体反应 . 这表明其在增强对疫苗的免疫反应方面具有潜在的应用价值。

过敏研究

9,12,13-TriHOME抑制RBL-2H3肥大细胞中抗原诱导的β-己糖胺酶释放 . 这表明其在过敏研究领域具有潜在的应用价值,尤其是在肥大细胞活化和脱颗粒的研究中。

作用机制

Target of Action

Pinellic acid, also known as 9,12,13-TriHOME, is a polyunsaturated fatty acid unique to the seeds of the pine . It has been identified to have a variety of physiological functions, such as lipid-lowering, appetite suppression, anti-inflammatory, and inhibition of cancer metastasis

Mode of Action

It has been suggested that pinellic acid enhances antiviral iga and igg antibody titers in nasal and bronchoalveolar washes, and serum . This suggests that pinellic acid may interact with the immune system to enhance the body’s response to viral infections.

Biochemical Pathways

Pinellic acid is synthesized from linoleic acid through a series of enzymatic reactions involving lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . This pathway leads to the formation of a variety of oxylipins, which are oxygenated fatty acids with diverse roles in humans and plants, such as pro-/anti-inflammatory, antimicrobial, and regulatory activity .

Result of Action

Pinellic acid has been shown to have a variety of physiological effects. For example, oral administration of pinellic acid to mice enhanced antiviral IgA and IgG antibody titers in nasal and bronchoalveolar washes, and serum . This suggests that pinellic acid may enhance the body’s immune response to viral infections.

Action Environment

The action of pinellic acid may be influenced by environmental factors. For instance, it has been identified that the shading treatment promotes tuber production during cultivation . Metabolomic analyses further identified several organic acids, including pinellic acid, that were largely enriched in the shaded environment, which likely contributed to tuber quality and growth . This suggests that environmental conditions can influence the production and action of pinellic acid.

生化分析

Biochemical Properties

Pinellic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized from linoleic acid through the action of enzymes such as lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . These enzymes facilitate the conversion of linoleic acid to pinellic acid by introducing hydroxy groups and forming an epoxide intermediate. Pinellic acid also interacts with various biomolecules, including proteins involved in inflammatory responses, where it acts as an anti-inflammatory agent .

Cellular Effects

Pinellic acid exerts several effects on different types of cells and cellular processes. It has been shown to inhibit nitric oxide production in lipopolysaccharide-activated BV-2 cells, indicating its anti-inflammatory properties . Additionally, pinellic acid promotes neurotrophic activity in C6 cells by inducing the secretion of nerve growth factor . In cancer cell lines such as A549, pinellic acid exhibits cytotoxic effects, reducing cell viability . These cellular effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of pinellic acid involves its interactions with various biomolecules. Pinellic acid binds to specific receptors and enzymes, modulating their activity. For instance, it inhibits the activity of enzymes involved in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, pinellic acid influences gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular responses . These molecular interactions are crucial for understanding the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pinellic acid can vary over time. Studies have shown that pinellic acid is relatively stable under standard laboratory conditions . Its activity may decrease over extended periods due to degradation. Long-term exposure to pinellic acid has been observed to maintain its anti-inflammatory and neurotrophic effects, although the extent of these effects may diminish over time . Understanding the temporal dynamics of pinellic acid is essential for optimizing its use in experimental settings.

Dosage Effects in Animal Models

The effects of pinellic acid in animal models are dose-dependent. At lower doses, pinellic acid exhibits beneficial effects such as anti-inflammatory and neurotrophic activities . At higher doses, it may induce toxic or adverse effects, including cytotoxicity in certain cell types . Determining the optimal dosage is crucial for maximizing the therapeutic potential of pinellic acid while minimizing potential side effects.

Metabolic Pathways

Pinellic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is synthesized from linoleic acid through the action of lipoxygenase, epoxy alcohol synthase, and epoxide hydrolase . These enzymes facilitate the conversion of linoleic acid to pinellic acid by introducing hydroxy groups and forming an epoxide intermediate. Pinellic acid can further undergo metabolic transformations, including oxidation and conjugation, which influence its biological activity and stability .

Transport and Distribution

Within cells and tissues, pinellic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Pinellic acid can accumulate in certain tissues, where it exerts its biological effects. The distribution of pinellic acid within the body is influenced by factors such as tissue type, metabolic activity, and the presence of specific transporters .

Subcellular Localization

Pinellic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in cellular compartments involved in fatty acid metabolism, such as the endoplasmic reticulum and mitochondria . The presence of targeting signals and post-translational modifications may direct pinellic acid to specific organelles, where it can interact with enzymes and other biomolecules . Understanding the subcellular localization of pinellic acid is essential for elucidating its mechanism of action.

属性

IUPAC Name |

(E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIUMSLCYIJBQC-MVFSOIOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317644 | |

| Record name | Pinellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9,12,13-TriHOME | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97134-11-7 | |

| Record name | Pinellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97134-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)

![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)

![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)

![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)

![(4-{2-[(4-Carbamimidoyl-benzoyl)-methyl-amino]-acetyl}-2-carboxymethoxy-phenoxy)-acetic acid](/img/structure/B1242541.png)

![(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide](/img/structure/B1242544.png)